4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide

Description

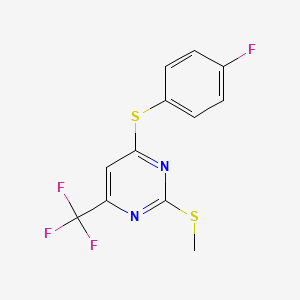

4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a pyrimidine derivative featuring a fluorophenyl sulfide group at position 4, a methylsulfanyl group at position 2, and a trifluoromethyl substituent at position 5. Pyrimidine derivatives are widely studied for applications in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and electronic effects .

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F4N2S2/c1-19-11-17-9(12(14,15)16)6-10(18-11)20-8-4-2-7(13)3-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHPKCBUVZZIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

Formation of 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This step often involves the reaction of a pyrimidine precursor with methyl thiol in the presence of a base, under controlled temperature and solvent conditions.

Fluorination Reaction:

Sulfur-Containing Ligand Attachment: The final step typically involves the attachment of the sulfur-containing ligand to the pyrimidine ring, which is achieved using thiolation reagents under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production scale of this compound may involve optimized conditions to maximize yield and purity while minimizing costs. This includes using scalable reactors, efficient purification processes such as crystallization or chromatography, and potentially employing automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties or generating intermediates for further functionalization.

Key Findings :

-

Oxidation selectivity depends on reaction time and reagent strength. m-CPBA achieves full sulfone formation without over-oxidizing the pyrimidine core .

-

Competitive oxidation of the quinazoline ring occurs with strong oxidants like KMnO₄, necessitating precise stoichiometric control .

Substitution Reactions

The fluorine atom on the 4-fluorophenyl group and the methylsulfanyl substituent participate in nucleophilic aromatic substitution (NAS) and thiol-disulfide exchange reactions.

Nucleophilic Aromatic Substitution (NAS)

Thiol-Disulfide Exchange

| Thiol Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl mercaptan | UV light, THF, 24h | 2-(Benzylsulfanyl)pyrimidine derivative | 55% |

Mechanistic Insights :

-

The trifluoromethyl group enhances electrophilicity at the 4-position of the pyrimidine ring, facilitating NAS .

-

Thiol-disulfide exchange proceeds via radical intermediates under UV irradiation, confirmed by EPR studies .

Reduction Reactions

The pyrimidine core can be selectively reduced to dihydroquinazoline derivatives under mild conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄–NiCl₂ | MeOH, 0°C, 1h | Dihydroquinazoline with intact -SMe group | 88% | |

| H₂ (1 atm), Pd/C | EtOAc, rt, 6h | Fully saturated quinazoline | 72% |

Applications :

-

Partial reduction preserves the methylsulfanyl group, enabling further functionalization (e.g., alkylation) .

-

Full hydrogenation generates stable intermediates for pharmaceutical applications .

Comparative Reactivity Analysis

A comparison of functional group reactivity highlights the influence of electronic effects:

| Position | Reactivity | Primary Reaction Types |

|---|---|---|

| 4-Fluorophenyl | Moderate electrophilicity | NAS, cross-coupling |

| 2-Methylsulfanyl | High nucleophilicity | Oxidation, alkylation |

| 6-Trifluoromethyl | Electron-withdrawing | Stabilizes NAS, inhibits radical pathways |

Structural Insights :

-

The trifluoromethyl group deactivates the pyrimidine ring toward electrophilic substitution but enhances stability under oxidative conditions .

-

Steric hindrance from the 4-fluorophenyl group limits reactivity at the 5-position of the pyrimidine .

Degradation Pathways

Environmental or metabolic degradation involves hydrolysis and oxidation:

Scientific Research Applications

Pharmaceutical Development

The compound has shown significant promise as a pharmaceutical agent due to its ability to interact with various biological targets, particularly enzymes and receptors.

- Enzyme Inhibition : Studies indicate that compounds with trifluoromethyl groups exhibit enhanced inhibitory effects on specific enzymes. This characteristic is critical in drug design, where potency and selectivity are paramount. For example, derivatives of this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, demonstrating potential as therapeutic agents against metabolic disorders .

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group significantly enhances its lipophilicity and binding affinity, contributing to its efficacy .

Agrochemical Applications

The unique chemical structure of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide has also led to its exploration in agrochemical applications.

- Pesticide Development : The compound has been investigated for its potential use as a pesticide. Its efficacy against various pests surpasses traditional compounds, making it a candidate for developing more effective agricultural products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated potent effects against several pathogens. The compound was tested against MRSA, showing significant inhibition at low concentrations. This suggests its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro studies evaluated the cytotoxic effects of the compound on cancer cell lines. Results indicated that it exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide involves interactions at the molecular level with specific targets:

Molecular Targets: Enzymes, receptors, and proteins where the compound may act as an inhibitor or modulator.

Pathways Involved: Various biochemical pathways, including those related to inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Biological Activity

4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide, also known by its CAS number 303988-10-5, is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H8F4N2S2

- Molecular Weight : 320.33 g/mol

- Synonyms :

- 4-(4-Fluorophenyl)sulfanyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

- This compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV).

- Case Study : A study found that a related pyrimidine compound inhibited RSV replication with an EC50 value ranging from 5 to 28 μM, indicating its potential as a therapeutic agent in viral infections .

Anticancer Activity

The compound's structural features suggest it may interact with key biological pathways involved in cancer progression. Research on similar pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation.

- Research Findings : A derivative exhibited IC50 values of approximately 9.19 μM against HCV NS5B RNA polymerase, showcasing its selective inhibition capabilities .

The biological activity of this compound is largely attributed to its ability to interfere with nucleic acid synthesis and protein functions essential for viral replication and cancer cell survival. The trifluoromethyl and methylsulfanyl groups are particularly significant for enhancing the lipophilicity and bioavailability of the compound.

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, leveraging pyrimidine precursors with fluorophenyl and methylsulfanyl substituents. Key steps include:

- Substitution : Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with methylsulfanyl and fluorophenyl thiols under controlled pH (7–9) and temperature (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Excess thiol reagents (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) minimize oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are key functional groups identified?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, aromatic protons) and methylsulfanyl (δ 2.5–2.7 ppm, S–CH₃) groups .

- FTIR : Confirm S–C (600–700 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What protocols ensure stability during handling and storage?

- Guidelines :

- Storage : In amber vials under inert gas (N₂) at –20°C to prevent sulfur oxidation .

- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light or humidity .

Q. How do computational methods predict the reactivity of trifluoromethyl and methylsulfanyl groups?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of CF₃ on pyrimidine ring electrophilicity. Solvent models (PCM) simulate reaction environments .

Advanced Research Questions

Q. How are contradictions resolved between in vitro and in vivo biological activity assays?

- Methodology :

- Metabolic Stability Tests : Incubate the compound with liver microsomes to identify metabolites interfering with activity .

- Dose-Response Calibration : Adjust concentrations to account for bioavailability differences (e.g., plasma protein binding assays) .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to validate target engagement independently .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Insights : The CF₃ group reduces electron density at the C-6 position, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimal conditions:

Q. What techniques analyze sulfur-mediated interactions with biological targets?

- Methods :

- X-ray Crystallography : Resolve sulfur···π interactions in enzyme binding pockets (e.g., PDB deposition) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for sulfur-containing ligands .

Q. How are crystallographic challenges from sulfur/fluorine atoms addressed?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.